molecular formula C23H27NO3 B3406890 1-{(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}-4-methylpiperidine CAS No. 433306-47-9

1-{(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}-4-methylpiperidine

Cat. No. B3406890
CAS RN: 433306-47-9
M. Wt: 365.5 g/mol
InChI Key: OCSHFXNKYCDFLV-PKNBQFBNSA-N
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Description

The compound “1-{(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a methoxy group and a benzyloxy group, which are common functional groups in organic chemistry known to influence the reactivity and properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of the atoms. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The presence of the methoxy and benzyloxy groups could influence the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The piperidine ring can participate in a variety of reactions, including substitutions, reductions, and ring-opening reactions . The methoxy and benzyloxy groups can also undergo a variety of transformations, including substitutions and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall polarity can influence properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its effect at the molecular level. This is typically relevant for biologically active compounds such as drugs. Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-18-12-14-24(15-13-18)23(25)11-9-19-8-10-21(22(16-19)26-2)27-17-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSHFXNKYCDFLV-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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